Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate
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Overview
Description
The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine derivatives is a significant area of research in modern organic chemistry . Various methods have been developed, including intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of piperidine derivatives can vary widely depending on the specific substituents attached to the piperidine ring . The exact structure of “Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, are determined by its molecular structure . Specific information on the properties of “Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate” would need to be determined experimentally.Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate has been studied in the synthesis of various compounds with potential antimicrobial activities. For instance, the research conducted by Abd El Zein et al. (2011) focused on synthesizing trisubstituted thioxoimidazolidinones, which showed promising antimicrobial properties. This study highlights the compound's role in creating new molecules with potential applications in fighting microbial infections.
Role in N-Fused Heterocycle Synthesis
Another aspect of research involving this compound is its use in the synthesis of N-fused heterocycles. Ghaedi et al. (2015) demonstrated an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation processes (Ghaedi et al., 2015). This synthesis is useful for preparing new N-fused heterocycle products, showcasing the versatility of ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate in organic synthesis and medicinal chemistry.
Antibacterial Potential of Derivatives
In 2017, a study by Iqbal et al. explored the antibacterial potential of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, synthesized from ethyl piperidin-4-carboxylate (Iqbal et al., 2017). This research further indicates the compound's importance in developing new antibacterial agents, especially considering the growing need for novel antimicrobials.
In Vitro Antiamoebic Activity
The compound's derivatives were also studied for their in vitro antiamoebic activity against the HM1:IMSS strain of Entamoeba histolytica. Mushtaque et al. (2012) synthesized a series of thiazolidinone derivatives and found them to exhibit promising activity, with several compounds showing lower IC50 values than the standard drug metronidazole (Mushtaque et al., 2012). This suggests potential applications in treating amoebic infections.
Future Directions
The development of new piperidine derivatives is an active area of research, with potential applications in the pharmaceutical industry . Future research on “Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate” could involve further studies on its synthesis, properties, and biological activity.
properties
IUPAC Name |
ethyl 1-[2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4/c1-2-27-18(25)14-5-4-8-21(12-14)17(24)13-22-9-10-23(19(22)26)16-7-3-6-15(20)11-16/h3,6-7,11,14H,2,4-5,8-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNSKILRYFNPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate |
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